molecular formula C11H12BrNO4S B5152398 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B5152398
M. Wt: 334.19 g/mol
InChI Key: RUKNBZPNGQHSJO-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a synthetic thiazolidine derivative characterized by a brominated, hydroxylated, and methoxylated phenyl group attached to the thiazolidine-4-carboxylic acid core. The bromine atom at the 3-position, hydroxyl group at 4-position, and methoxy group at 5-position on the phenyl ring distinguish it structurally and functionally from related compounds.

Properties

IUPAC Name

2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4S/c1-17-8-3-5(2-6(12)9(8)14)10-13-7(4-18-10)11(15)16/h2-3,7,10,13-14H,4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKNBZPNGQHSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C2NC(CS2)C(=O)O)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with cysteine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Reaction Mechanism

The synthesis mechanism may involve nucleophilic attack and cyclization , as observed in analogous systems:

  • Imine intermediate formation : A nucleophile (e.g., amine) attacks a carbonyl compound (e.g., aldehyde or ketone), forming an imine intermediate .

  • Enol tautomerization : Pyruvic acid or similar enolizable compounds participate in subsequent reactions, enabling cyclization .

  • Cyclization and dehydration : Catalysts like Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride facilitate cyclization and dehydration to form the heterocyclic ring .

For example, in the synthesis of 2-aryl-quinoline-4-carboxylic acids, the catalyst activates carbonyl groups, enabling nucleophilic attack and cyclization . A similar mechanism could apply here, with the thiazolidine ring forming via intramolecular nucleophilic attack by sulfur on a carbonyl group .

Functional Group Modifications

The compound’s substituents (bromine, hydroxyl, methoxy) can undergo further reactions:

  • Bromine substitution : Bromine on the aromatic ring may participate in nucleophilic aromatic substitution or metallation reactions , depending on the electronic environment .

  • Hydroxyl group : The phenolic –OH group can undergo alkylation , acylation , or oxidation (e.g., to ketones), depending on reaction conditions .

  • Methoxy group : The –OCH₃ group is less reactive but could participate in demethylation under strong acidic conditions .

Catalysts and Reaction Conditions

Optimized reaction conditions for similar thiazolidine derivatives include:

Parameter Optimized Values
Temperature80 °C
Time30–50 minutes
CatalystFe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride
SolventSolvent-free or ethanol
Yield73–85%

This catalyst enables solvent-free reactions and is magnetically recoverable, as demonstrated in quinoline synthesis . Analogous conditions may apply to the target compound’s synthesis.

Reusability and Scalability

The Fe₃O₄-based catalyst in related systems shows excellent reusability , retaining activity after multiple cycles . For example, in a model reaction, the catalyst maintained >70% yield over five cycles . Such catalysts could similarly enhance the efficiency of scaling up the target compound’s synthesis.

Structural Analogues and Trends

Structurally related compounds, such as 2-(4-hydroxy-3-methoxyphenyl)thiazolidine-4-carboxylic acid, highlight the importance of substituent positioning . Bromine substitution at the 3-position (as in the target compound) may influence reactivity compared to para-substituted analogues .

Biological and Chemical Implications

While direct biological data for the target compound is limited, analogous thiazolidines exhibit:

  • Antioxidant activity : Due to hydroxyl and methoxy groups on aromatic rings .

  • Cytotoxic potential : Bromine substitution may enhance interactions with biological targets .

Scientific Research Applications

2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound’s antioxidant properties can help neutralize free radicals, protecting cells from oxidative damage .

Comparison with Similar Compounds

Structural and Functional Comparisons

2-(3-Hydroxy-5-Phosphonooxymethyl-2-Methyl-4-Pyridyl)-1,3-Thiazolidine-4-Carboxylic Acid (HPPTCA)
  • Structure: Features a pyridyl ring substituted with hydroxy, phosphonooxymethyl, and methyl groups instead of a phenyl ring .
  • Biological Role: Formed non-enzymatically in vivo from cysteine (Cys) and pyridoxal 5'-phosphate (PLP), acting as a metabolite in vitamin B6 metabolism .
  • Detection : Quantified in human plasma (0.55–8.39 µmol/L) via HPLC-MS/MS and GC-MS .
  • Key Differences: The phosphonooxymethyl group enhances hydrophilicity, contrasting with the brominated phenyl group in the target compound, which increases lipophilicity. HPPTCA is a natural metabolite, whereas the target compound is synthetic.
(4R)-2-(3'-Indolylmethyl)-1,3-Thiazolidine-4-Carboxylic Acid (ITCA)
  • Structure : Contains an indolylmethyl group linked to the thiazolidine ring .
  • Biological Role : Temporary metabolite of 5-hydroxytryptamine (serotonin) in rat brain homogenates.
  • Key Differences :
    • The indole moiety enables interactions with neurotransmitter pathways, unlike the brominated phenyl group.
    • ITCA is unstable under prolonged incubation, whereas the target compound’s bromine and methoxy groups may enhance stability .
2-(1,3-Benzodioxol-5-Yl)-1,3-Thiazolidine-4-Carboxylic Acid
  • Structure : Benzodioxol substituent replaces the brominated phenyl group .
  • Applications : Used in organic synthesis (CAS 72678-96-7; molecular weight 253.279 g/mol).

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Key Substituents
Target Compound ~336.2 (estimated) Moderate (polar solvents) 3-Br, 4-OH, 5-OCH3 phenyl
HPPTCA 365.24 High (aqueous) Phosphonooxymethyl, hydroxy, methyl
2-(1,3-Benzodioxol-5-Yl) derivative 253.28 Low Benzodioxol
ITCA 260.31 Moderate Indolylmethyl

Biological Activity

2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid (CAS No. 340260-09-5) is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. The compound's structure includes a thiazolidine ring, which is known for its diverse biological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₂BrNO₄S
  • Molecular Weight : 334.186 g/mol

Biological Activity Overview

The biological activities of this compound have been explored in several studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that thiazolidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structural features have shown promising results against various cancer cell lines:

CompoundCell LineIC₅₀ (μM)Reference
DoxorubicinMCF-70.5
2-(4-hydroxyphenyl)-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl) thiazolidin-4-oneMCF-71.0
This compoundTBDTBDTBD

The exact IC₅₀ value for the compound is yet to be determined in published literature; however, similar compounds have demonstrated significant activity against breast cancer cell lines.

Antimicrobial Activity

The antimicrobial potential of thiazolidine derivatives has been well-documented. The presence of electron-withdrawing groups like bromine enhances the antimicrobial efficacy against various bacterial strains:

Bacterial StrainActivity
Gram-positive bacteriaEffective
Gram-negative bacteriaModerate
Fungal strains (e.g., Aspergillus niger)Effective

Studies indicate that compounds with halogen substitutions exhibit enhanced activity against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes and inhibit essential cellular processes .

The mechanisms underlying the biological activity of thiazolidine derivatives include:

  • Inhibition of Cell Proliferation : Compounds interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Thiazolidines may trigger programmed cell death pathways in malignant cells.
  • Antioxidant Activity : Some derivatives demonstrate the ability to scavenge free radicals, reducing oxidative stress in cells .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of thiazolidine derivatives:

  • Zebrafish Model : A study reported degenerative effects on zebrafish testis when exposed to thiazolidinone derivatives, indicating potential toxicity that warrants further investigation into safety profiles .
  • Structure–Activity Relationship (SAR) : Research has shown that the substitution pattern on the phenyl ring significantly affects both anticancer and antimicrobial activities. Electron-donating groups enhance antioxidant properties while electron-withdrawing groups improve antimicrobial efficacy .

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